Isoflupredone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isoflupredone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression.

Industry: Used in the formulation of veterinary pharmaceuticals and topical treatments.

Mécanisme D'action

Target of Action

Isoflupredone is a potent corticosteroid often used in veterinary medicine . The primary targets of this compound are the glucocorticoid and mineralocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation.

Mode of Action

This compound, like other corticosteroids, acts as a glucocorticoid receptor agonist . It triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in genomic effects that usually occur within hours to days of administration .

Biochemical Pathways

It is known that corticosteroids, including this compound, can affect a wide range of biochemical pathways due to their broad effects on gene transcription and protein synthesis

Pharmacokinetics

It is known that the route of administration can significantly affect the pharmacokinetic behavior of this compound . For instance, following intra-articular administration in horses, this compound was detectable in synovial fluid for up to 96 hours post-administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive properties . For example, in a study involving weanling heifers with experimentally induced bronchopneumonia, treatment with this compound acetate resulted in improved clinical signs and weight gain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammation can affect the pharmacokinetics of this compound . Additionally, the effects of this compound on joint circumference and degree of pain-free joint flexion suggest that the drug’s efficacy may be influenced by the specific pathological conditions present .

Analyse Biochimique

Biochemical Properties

Isoflupredone interacts with various enzymes and proteins within the body. It is known to have a significant impact on inflammation, particularly in joint inflammation . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease joint circumference and degree of pain-free joint flexion in horses, suggesting a short duration of effect with respect to alleviation of lipopolysaccharide-induced synovitis .

Molecular Mechanism

Like other corticosteroids, it is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, following administration in horses, blood concentrations of this compound were low and detectable for only a short period of time post-administration compared to synovial fluid concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in horses, a single intra-articular dose of 8 mg of this compound acetate was administered, and the effects were monitored over time .

Metabolic Pathways

Like other corticosteroids, it is likely to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

Like other corticosteroids, it is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

. La voie de synthèse implique généralement les étapes suivantes :

Matière première : La synthèse commence avec un précurseur stéroïde approprié.

Fluoration : Introduction d'un atome de fluor à la position 9α.

Hydroxylation : Addition de groupes hydroxyles aux positions 11β, 17α et 21.

Acétylation : Conversion du groupe hydroxyle à la position 21 en ester acétate.

La production industrielle de l'acétate d'isoflupredone implique l'optimisation des conditions réactionnelles afin d'obtenir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de solvants et de catalyseurs spécifiques .

Analyse Des Réactions Chimiques

L'isoflupredone subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des cétones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les groupes cétone en groupes hydroxyle.

Substitution : L'halogénation et d'autres réactions de substitution peuvent modifier le squelette stéroïde.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le fluor gazeux . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génétique.

Médecine : Étudié pour ses propriétés anti-inflammatoires et immunosuppressives, en particulier en médecine vétérinaire.

Industrie : Utilisé dans la formulation de produits pharmaceutiques vétérinaires et de traitements topiques.

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes et des minéralocorticoïdes . Cette liaison déclenche une séquence d'événements qui affectent la transcription génétique et la synthèse des protéines dans différents types de cellules . Les effets anti-inflammatoires et immunosuppresseurs du composé sont principalement médiés par l'inhibition des cytokines pro-inflammatoires et la suppression de l'activité des cellules immunitaires .

Comparaison Avec Des Composés Similaires

L'isoflupredone est similaire à d'autres corticostéroïdes tels que la dexaméthasone, la prednisolone et la triamcinolone . Il est unique en son genre par son motif de fluoration spécifique et son hydroxylation, qui contribuent à ses propriétés pharmacologiques distinctes . Comparée à la dexaméthasone, l'this compound a une puissance et une durée d'action différentes, ce qui la rend adaptée à des applications vétérinaires spécifiques .

Composés similaires

- Dexaméthasone

- Prednisolone

- Triamcinolone

- Fludrocortisone

La structure et les propriétés uniques de l'this compound en font un composé précieux en médecine vétérinaire et en recherche scientifique.

Activité Biologique

Isoflupredone, specifically in its acetate form, is a synthetic corticosteroid widely used in veterinary medicine, particularly for treating inflammatory conditions in cattle. This article delves into the biological activity of this compound, focusing on its pharmacological effects, clinical applications, and research findings.

Overview of this compound

This compound acetate is primarily indicated for use in dairy cows to manage conditions such as mastitis and ketosis. Its mechanism of action involves the modulation of inflammatory responses and metabolic processes. It is known to influence glucose metabolism, electrolyte balance, and energy utilization in livestock.

Pharmacodynamics

This compound exhibits significant pharmacodynamic properties that affect various biological systems:

- Anti-inflammatory Effects : It reduces inflammation by inhibiting the synthesis of pro-inflammatory cytokines and mediators.

- Metabolic Effects : this compound impacts glucose metabolism and can lead to increased blood glucose levels while decreasing potassium levels, which can have clinical implications in cattle management.

Table 1: Summary of Pharmacodynamic Effects

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Glucose metabolism | Increases plasma glucose concentrations |

| Electrolyte imbalance | Decreases serum potassium levels |

Clinical Studies

Several studies have investigated the biological activity of this compound in dairy cows, particularly focusing on its effects during early lactation and under conditions of stress such as mastitis.

Case Study 1: this compound and Energy Metabolism

A large-scale study involving 1,162 Holstein cows assessed the effects of this compound acetate with or without insulin on energy metabolism. The results indicated that cows treated with this compound showed higher concentrations of β-hydroxybutyrate (BHBA) and nonesterified fatty acids (NEFA) compared to control groups. However, there was no preventive effect on subclinical ketosis observed within one to two weeks post-treatment .

Table 2: Energy Metabolism Outcomes

| Treatment Group | BHBA (mmol/L) | NEFA (mmol/L) | Glucose (mg/dL) |

|---|---|---|---|

| This compound + Insulin | Increased | Increased | Decreased |

| This compound Only | Increased | Increased | Decreased |

| Control | Baseline | Baseline | Baseline |

Case Study 2: this compound in Mastitis Management

In a study examining the effects of this compound on cows with endotoxin-induced mastitis, it was found that treatment did not significantly alter clinical parameters such as heart rate or milk production when compared to untreated controls. This suggests that while this compound has anti-inflammatory properties, its efficacy in improving clinical outcomes in mastitis may be limited .

Clinical Implications

The use of this compound must be approached with caution due to potential side effects such as hypokalemia. A case series reported instances of hypokalemic syndrome following treatment with this compound for ketosis, leading to severe muscle weakness and recumbency in affected cows . This highlights the need for careful monitoring of electrolyte levels during treatment.

Propriétés

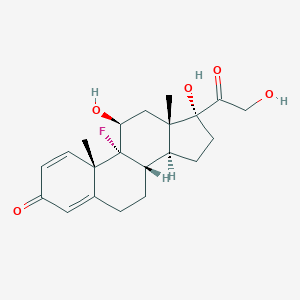

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIJIHDWAKJCBX-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009333 | |

| Record name | Isoflupredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-95-4 | |

| Record name | Isoflupredone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflupredone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflupredone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflupredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflupredone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUPREDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.